molecular formula C17H23N3O5 B2720170 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide CAS No. 877641-25-3

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide

Cat. No. B2720170
CAS RN: 877641-25-3
M. Wt: 349.387
InChI Key: JYIRVJWUTDGQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of “N-((4-Chlorophenyl)(3,4-dimethoxyphenyl)methyl)morpholine-4-carboxamide” involves the reaction of a compound in dichloromethane (DCM) with triethylamine (Et3N) and 4-dimethylaminopyridine (DMAP), followed by the addition of another compound in DCM .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide” are not available in the literature .

Scientific Research Applications

Molecular Interaction and Binding Studies

Research on structurally similar compounds, like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has shown potent and selective antagonist properties for the CB1 cannabinoid receptor. These studies involve conformational analysis and the development of pharmacophore models, providing insights into the molecular interaction with receptors, which could be relevant for understanding the binding properties of "N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide" (Shim et al., 2002).

Synthetic Pathways and Chemical Analysis

A study on one-pot synthesis of enaminones, including those based on morpholine, highlights advanced synthetic methodologies that could be applied for the efficient production of "this compound." These synthetic routes offer insights into the chemical features of related compounds, which are crucial for developing new pharmaceuticals or materials (Barakat et al., 2020).

Potential Anticonvulsant and Pharmacological Activity

Research on enaminones derived from cyclic beta-dicarbonyl precursors, condensed with various amines including morpholine, suggests potential anticonvulsant activities. These findings could indicate a pharmacological application area for "this compound," as similar structural features may exhibit comparable biological effects (Edafiogho et al., 1992).

Antimicrobial Activity

Studies on compounds with similar structures have demonstrated antimicrobial properties, suggesting that "this compound" could also possess such activities. These antimicrobial properties are significant for pharmaceutical applications, where combating resistant strains of bacteria and fungi is a critical concern (Desai et al., 2011).

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-23-14-4-3-13(10-15(14)24-2)20-11-12(9-16(20)21)18-17(22)19-5-7-25-8-6-19/h3-4,10,12H,5-9,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIRVJWUTDGQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.